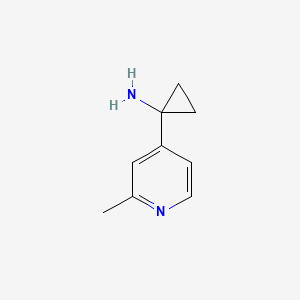

1-(2-Methylpyridin-4-YL)cyclopropanamine

Description

Structure

3D Structure

Properties

CAS No. |

1060806-11-2 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-(2-methylpyridin-4-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H12N2/c1-7-6-8(2-5-11-7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |

InChI Key |

QUMPJJYNWWTRDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Cyclopropanamine Core Structures

The construction of the 1-aminocyclopropane unit is a foundational aspect of synthesizing the target molecule. This process can be dissected into two key stages: the formation of the cyclopropane (B1198618) ring and the subsequent introduction of the amine group.

Cyclopropane Ring Formation Strategies

The creation of the three-membered cyclopropane ring is a well-established field in organic synthesis, yet it requires careful consideration due to the inherent ring strain of the product. wikipedia.org Classical and modern methods often rely on the reaction of an alkene with a carbene or carbenoid species. wikipedia.orgdigitellinc.com

Key strategies include:

Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org It is valued for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Diazo Compound Decomposition: Transition metal catalysts, particularly those based on copper, rhodium, and palladium, can decompose diazo compounds (like diazomethane (B1218177) or ethyl diazoacetate) to generate metal carbenes. wikipedia.orgrsc.org These electrophilic carbenes then react with alkenes to form cyclopropanes. This method's versatility allows for a wide range of substituents on both the alkene and the diazo compound. rsc.org

Michael-Initiated Ring Closure (MIRC): This powerful strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the ring. rsc.org Ylides derived from sulfur or phosphorus are common nucleophiles used for transferring a methylene (B1212753) or substituted methylene group. rsc.org

Intramolecular Cyclization: Cyclopropanes can also be formed through various intramolecular reactions, such as the cyclization of 1,3-dihalides or γ-halo ketones and their derivatives. wikipedia.org

| Method | Key Reagents | General Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Concerted addition of a zinc carbenoid to an alkene. wikipedia.org | High stereospecificity, good for electron-rich alkenes. | Stoichiometric use of zinc, functional group tolerance can be limited. |

| Catalytic Diazo Decomposition | Diazoalkanes (e.g., N₂CHCO₂Et), Transition Metal Catalyst (e.g., Rh₂(OAc)₄) | Formation of a metal carbene followed by reaction with an alkene. rsc.org | Catalytic, high efficiency, broad substrate scope. | Safety concerns with diazo compounds, potential side reactions. |

| Michael-Initiated Ring Closure (MIRC) | α,β-Unsaturated ester/ketone, Nucleophile (e.g., sulfur ylide) | Conjugate addition followed by intramolecular cyclization. rsc.org | Excellent for constructing highly functionalized cyclopropanes. | Requires specific substrate functionalities. |

| Intramolecular Cyclization | 1,3-Dihalides, γ-Substituted carbonyls | Intramolecular nucleophilic substitution (SNi). wikipedia.org | Effective for specific substitution patterns. | Substrate-dependent, requires pre-functionalized linear precursors. |

Introduction of Amine Functionalities

Once a cyclopropane ring bearing a suitable functional group (e.g., a carboxylic acid or ketone) is in place, the amine can be introduced.

Common methodologies for this transformation are:

Curtius, Hofmann, and Schmidt Rearrangements: These are classical name reactions that convert a carboxylic acid or its derivatives into a primary amine with the loss of one carbon atom. For instance, a cyclopropanecarboxylic acid can be converted to an acyl azide (B81097) via its acid chloride, which then undergoes a Curtius rearrangement upon heating to form an isocyanate, followed by hydrolysis to yield the cyclopropanamine.

Reductive Amination: A cyclopropyl (B3062369) ketone can be reacted with ammonia (B1221849) or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride, or catalytic hydrogenation) to form the corresponding cyclopropanamine. Enzymatic reductive amination using imine reductases (IREDs) is an emerging green alternative that offers high stereoselectivity. researchgate.net

Nickel-Catalyzed Cross-Coupling: Modern methods allow for the direct arylation of cyclopropylamine (B47189) derivatives. A nickel-catalyzed reductive cross-coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides provides direct access to 1-arylcyclopropylamines, a valuable transformation for medicinal chemistry. organic-chemistry.org

Synthesis of Pyridine-Substituted Cyclopropanamines

The synthesis of the target compound requires the specific combination of a 2-methylpyridine (B31789) moiety and a 1-aminocyclopropane group. This can be achieved by either attaching a pre-formed pyridyl group to a cyclopropane precursor or by constructing the cyclopropane ring on a pyridine-containing starting material.

Strategies for Integrating the Pyridyl Moiety

The pyridine (B92270) ring is a common structural motif in pharmaceuticals. nih.govwpmucdn.com Its integration into complex molecules is a well-explored area of synthesis.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are powerful tools. For example, a 4-halopyridine (e.g., 4-bromo-2-methylpyridine) can be coupled with a cyclopropylboronic acid or a cyclopropylzinc reagent. nih.gov This approach is highly modular and tolerates a wide range of functional groups. digitellinc.com

Enzymatic Cyclopropanation: Recent advances have shown that engineered hemoproteins can catalyze the asymmetric cyclopropanation of olefins using pyridotriazoles as stable carbene precursors. nih.govwpmucdn.com This biocatalytic method provides direct access to optically active pyridine-containing cyclopropanes. wpmucdn.com

Direct C-H Functionalization: While more challenging, direct C-H activation and functionalization of the pyridine ring with a cyclopropyl group or a precursor is an area of active research that offers a more atom-economical approach.

Specific Reaction Pathways for 1-(2-Methylpyridin-4-YL)cyclopropanamine and its Analogs

No single published procedure for the synthesis of this compound was identified. However, a plausible and efficient route can be designed by combining established methodologies. A retro-synthetic analysis suggests that a key intermediate would be 1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid or 1-(2-methylpyridin-4-yl)ethan-1-one.

A proposed synthetic pathway is outlined below:

| Step | Transformation | Reactants | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Wittig Reaction | 2-Methyl-4-pyridinecarboxaldehyde | Methyltriphenylphosphonium bromide, n-BuLi, THF | 4-Vinyl-2-methylpyridine |

| 2 | Cyclopropanation | 4-Vinyl-2-methylpyridine | Ethyl diazoacetate (EDA), Rh₂(OAc)₄, DCM | Ethyl 1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylate |

| 3 | Saponification | Ethyl 1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylate | LiOH, THF/H₂O | 1-(2-Methylpyridin-4-yl)cyclopropane-1-carboxylic acid |

| 4 | Curtius Rearrangement | 1-(2-Methylpyridin-4-yl)cyclopropane-1-carboxylic acid | 1. (COCl)₂, cat. DMF; 2. NaN₃, Acetone/H₂O; 3. Toluene, heat; 4. aq. HCl | This compound |

This route leverages a standard olefination to prepare the necessary vinylpyridine, followed by a well-precedented rhodium-catalyzed cyclopropanation. The resulting cyclopropyl ester is then hydrolyzed and subjected to a Curtius rearrangement to install the required amine functionality.

Preparation of Derivatized this compound Analogs

Derivatization of the parent compound is crucial for structure-activity relationship (SAR) studies in drug discovery. The primary amine and the pyridine ring offer two distinct handles for chemical modification.

Amine Functionalization: The primary amine is a versatile functional group that can readily undergo a variety of transformations:

Acylation: Reaction with acid chlorides or anhydrides yields amides.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides (though over-alkylation can be an issue), produces secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates gives the corresponding ureas and thioureas.

Pyridine Ring Functionalization:

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using agents like m-CPBA. This alters the electronic properties of the ring and can open up further derivatization pathways.

C-H Functionalization: While the existing methyl group directs reactivity, further substitution on the pyridine ring (e.g., halogenation at the 3- or 5-position) could be explored under specific conditions, providing another vector for diversification.

| Reaction Type | Reagent Example | Derivative Class |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(2-methylpyridin-4-yl)cyclopropyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(1-(2-methylpyridin-4-yl)cyclopropyl)benzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-1-(2-methylpyridin-4-yl)cyclopropanamine |

| Urea Formation | Phenyl isocyanate | 1-phenyl-3-(1-(2-methylpyridin-4-yl)cyclopropyl)urea |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 4-(1-aminocyclopropyl)-2-methylpyridine 1-oxide |

The synthetic flexibility inherent in this scaffold allows for the systematic exploration of chemical space around the core structure, facilitating the optimization of its properties for various applications.

Functionalization at the Cyclopropane Ring

The three-membered cyclopropane ring is a unique structural motif characterized by significant ring strain, which imparts reactivity similar to that of a double bond. While specific examples of functionalization for this compound are not extensively detailed in the literature, the general reactivity of cyclopropane rings suggests several possibilities.

One potential transformation is transition metal-catalyzed C-C bond activation. Research has shown that electron-rich, coordinatively unsaturated metal complexes can insert into the carbon-carbon bonds of cyclopropane derivatives. harvard.edu This could lead to ring-opened products, providing a pathway to more complex aliphatic chains attached to the pyridine core. Another possibility involves reactions that proceed via radical intermediates, which can also induce ring-opening. The stability of the resulting radical and the reaction conditions would be critical factors in determining the product outcome.

Modifications of the Pyridine Moiety

The pyridine ring is a versatile scaffold that can be modified to fine-tune the electronic and steric properties of the molecule. Structure-activity relationship (SAR) studies on related pyridine-containing compounds often involve substitutions on the aromatic ring. nih.gov

Common modifications could include:

Oxidation of the Ring Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This modification significantly alters the electronic properties of the ring, making it more electron-deficient and influencing its interaction with biological targets. researcher.life

Substitution at Other Ring Positions: Introducing substituents at positions 3, 5, or 6 of the pyridine ring can dramatically impact molecular properties. For instance, adding electron-withdrawing or electron-donating groups can modulate the pKa of the ring nitrogen and the reactivity of the entire molecule. nih.gov Synthetic strategies to achieve this often begin with appropriately pre-functionalized pyridine precursors, such as substituted 2-amino-4-methylpyridines. nist.gov

Amine Substitutions and Linker Variations

The primary amine of the cyclopropanamine group is a key handle for a wide array of chemical transformations. The cyclopropylamine moiety is recognized as a critical pharmacophore in various biologically active agents, including inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), where the amine group plays a crucial role in the mechanism of action. nih.gov

Key transformations involving the amine group include:

Acylation and Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to introduce diverse functional groups.

Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to generate secondary or tertiary amines, allowing for the extension of the molecule with various linkers.

Alkylation: Direct N-alkylation can introduce small alkyl groups, further modifying the basicity and lipophilicity of the compound.

Chemical Characterization Techniques in Synthetic Chemistry Research

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-8.5 ppm). The methyl group protons would present as a singlet around 2.2-2.5 ppm. The protons on the cyclopropane ring are diastereotopic and would appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm), a characteristic feature of this strained ring system. quora.com The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct signals for the pyridine carbons, the quaternary carbon of the cyclopropane ring attached to the amine, the cyclopropane CH₂ carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H (position 6) | ~8.2-8.4 (d) | ~148-150 |

| Pyridine-H (position 3) | ~6.8-7.0 (s) | ~120-122 |

| Pyridine-H (position 5) | ~6.7-6.9 (d) | ~122-124 |

| Methyl (on pyridine) | ~2.4-2.6 (s) | ~22-25 |

| Amine (NH₂) | Variable, broad | N/A |

| Cyclopropane-CH₂ | ~0.8-1.5 (m) | ~10-15 |

| Pyridine-C (quaternary) | N/A | ~155-160 |

| Pyridine-C (quaternary) | N/A | ~145-148 |

Note: Predicted values are estimates based on typical shifts for similar structural motifs.

Mass Spectrometry for Compound Identification

Mass spectrometry (MS) is essential for confirming the molecular weight and inferring the structure through fragmentation patterns. For this compound (C₉H₁₂N₂), the expected exact mass is approximately 148.1000 Da. synblock.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In tandem MS (MS/MS) experiments, characteristic fragmentation patterns would be observed. Likely fragmentation pathways include:

Loss of the amino group (-NH₂).

Cleavage of the bond between the cyclopropane and pyridine rings.

Ring-opening of the cyclopropane moiety followed by further fragmentation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze reaction mixtures and confirm the purity of the final compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| Primary Amine (N-H) | Scissoring Bend | 1590-1650 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850-3000 |

| Aliphatic C-H (Cyclopropane) | Stretch | ~3050 |

Data inferred from spectra of related compounds like 2-amino-4-methylpyridine (B118599) and general IR correlation tables. nist.govresearchgate.net

The presence of two bands in the 3300-3500 cm⁻¹ region is a clear indicator of the primary amine. The C-H stretch above 3000 cm⁻¹ is characteristic of both the aromatic pyridine C-H and the cyclopropyl C-H bonds.

Molecular Target Identification and Engagement

Enzyme Inhibition Studies

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

1-(2-Methylpyridin-4-YL)cyclopropanamine is a potent, selective, and irreversible inhibitor of Lysine Specific Demethylase 1 (LSD1), also known as KDM1A. cancer.govmedchemexpress.comnih.gov LSD1 is a histone-modifying enzyme that plays a key role in regulating gene expression by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4). nih.gov The inhibition of LSD1 by this compound leads to an increase in H3K4 methylation, which in turn enhances the expression of tumor-suppressor genes. cancer.gov This mechanism is believed to contribute to the inhibition of cell growth in cancer cells where LSD1 is overexpressed. cancer.gov

The compound's irreversible mechanism of action may offer a significant advantage, as durable inhibition is often required for maximal gene expression responses and efficacy. nih.gov Studies have shown that it demonstrates potent, predominantly cytostatic, antiproliferative activity in small cell lung cancer (SCLC) and acute myeloid leukemia (AML) cell lines. nih.govselleckchem.com In AML cell lines, GSK2879552 inhibited cell growth with an average EC50 value of 137±30 nM. nih.gov Furthermore, in blast cells from AML patient samples, the IC50 for inhibiting blast colony formation was 105 nM. nih.gov

Table 1: LSD1 Inhibition Data for this compound

| Parameter | Value | Cell/Sample Type |

|---|---|---|

| EC50 | 137±30 nM | Acute Myeloid Leukemia (AML) cell lines |

| IC50 | 105 nM | AML patient-derived blast cells |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Beta-secretase 1 (BACE1) Inhibition

There are indications that compounds structurally related to or within the same therapeutic class as this compound have been investigated for their effects on Beta-secretase 1 (BACE1). BACE1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.govnih.gov However, specific data on the direct inhibitory activity and IC50 values of this compound against BACE1 are not detailed in the provided search results.

Mechanisms of Molecular Interaction and Biological Pathways

Influence on Amyloid-beta Production Pathways

There is currently no scientific literature available that describes studies investigating the influence of this compound on the amyloid-beta (Aβ) production pathways. The amyloidogenic pathway, which involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase to produce Aβ peptides, is a central focus in Alzheimer's disease research. However, no research has been published to date that connects this compound to the modulation of these secretase activities or the resulting production of Aβ peptides.

Regulation of Cellular Homeostasis (e.g., Ferroptosis Induction)

No published studies were identified that examine the role of this compound in the regulation of cellular homeostasis, including the induction of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. While the mechanisms of ferroptosis and its role in various diseases are areas of active investigation, there is no available data to suggest that this compound acts as an inducer or inhibitor of this process.

Effects on Pro-inflammatory Cytokine Production

The effect of this compound on the production of pro-inflammatory cytokines has not been reported in the scientific literature. Cytokines are key signaling molecules that mediate inflammatory responses, with pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) playing crucial roles in various inflammatory diseases. Research into the immunomodulatory effects of novel chemical compounds is common, but this compound has not been the subject of such published investigations.

Studies on Hemozoin Formation

There is no available research on the effects of this compound on hemozoin formation. Hemozoin is a crystalline detoxification product formed from heme by blood-feeding parasites, most notably the Plasmodium species that cause malaria. The inhibition of hemozoin biocrystallization is a key mechanism of action for several antimalarial drugs. However, screening and mechanistic studies to determine if this compound possesses such inhibitory activity have not been documented in published literature.

Structure Activity Relationship Sar and Computational Chemistry in Drug Discovery Research

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship studies are fundamental to optimizing lead compounds. For derivatives of 1-(2-Methylpyridin-4-YL)cyclopropanamine, research has concentrated on modifying three key structural components: the cyclopropane (B1198618) ring, the pyridine (B92270) ring, and the primary amine.

The cyclopropane ring is a critical pharmacophore in this class of compounds, particularly for its role in inhibiting enzymes like Lysine-Specific Demethylase 1 (LSD1). The stereochemistry of the substituents on this three-membered ring is a determining factor for biological activity. Research on related trans-2-phenylcyclopropylamine (TCP) derivatives, which are also mechanism-based inactivators of LSD1, consistently demonstrates that the trans configuration is crucial for potent inhibition. nih.govresearchgate.netresearchgate.net This stereochemical preference is attributed to the specific orientation required for the molecule to fit within the enzyme's active site and engage in the necessary covalent interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netresearchgate.net Modifications that maintain this trans geometry are essential for preserving or enhancing inhibitory potency against targets like LSD1. researchgate.net

The pyridine ring serves as a key interaction scaffold, and substitutions on this ring can significantly modulate a compound's affinity and selectivity for its biological target. For instance, in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, modifications to the pyridine C-region were extensively studied. The introduction of a methyl group at the 4-position of the pyridine ring was found to be poorly tolerated, leading to a substantial decrease in potency, likely due to steric hindrance within the receptor's binding pocket. nih.gov Similarly, altering substituents at the 6-position of the pyridine ring dramatically impacts activity. nih.gov

The 4-aminopyridine (B3432731) moiety itself is a privileged pharmacophore in medicinal chemistry, and its strategic functionalization is a key avenue for developing selective agents. nih.gov The electronic properties and substitution patterns on the pyridine ring are thus critical tuning points for optimizing ligand-protein interactions, enhancing target affinity, and achieving selectivity over related proteins.

The primary amine of the cyclopropanamine scaffold is a crucial site for modification to enhance potency and refine the pharmacological profile. In the context of LSD1 inhibitors, derivatizing this amine group has proven to be a successful strategy. Creating analogues with phenyl-butyrylamide appendages or other N-alkylated substitutions can lead to more potent and selective inhibitors compared to the parent compounds like tranylcypromine (B92988) or phenelzine (B1198762). nih.govresearchgate.net These modifications can introduce additional interaction points with hydrophobic residues in the enzyme's active site, thereby increasing binding affinity. researchgate.net

A major challenge in drug development is achieving selectivity for the intended target over closely related proteins to minimize off-target effects.

LSD1 vs. MAO-A/B Selectivity: LSD1 shares structural and mechanistic similarities with monoamine oxidases A and B (MAO-A/B), making selectivity a critical hurdle for inhibitors based on the cyclopropylamine (B47189) scaffold. nih.gov However, rational design has yielded compounds with significant selectivity. By attaching specific aryl appendages to the core structure, inhibitors have been developed that are substantially more selective for LSD1. For example, a phenelzine analogue, bizine, was found to be 23-fold selective for LSD1 over MAO-A and 63-fold selective over MAO-B. nih.gov Similarly, modifications to the tranylcypromine scaffold have produced inhibitors like S2101 with excellent selectivity for LSD1 over both MAO isoforms. researchgate.net

| Compound/Analog Series | Primary Target | Selectivity Profile | Reference |

|---|---|---|---|

| Phenelzine Analogue (bizine) | LSD1 | 23-fold selective for LSD1 vs. MAO-A; 63-fold vs. MAO-B | nih.gov |

| Tranylcypromine Analogue (S2101) | LSD1 | Showed excellent selectivity for LSD1 over MAO-A/B | researchgate.net |

| Indoline-cyclopropanamine (7e) | LSD1 | >4000-fold selective for LSD1 vs. MAOs | nih.gov |

BD1 vs. BD2 Selectivity: The Bromodomain and Extra-Terminal domain (BET) family of proteins each contain two bromodomains, BD1 and BD2, which have distinct biological functions. nih.gov While they share high sequence identity, selective inhibition is achievable and desirable. nih.gov Achieving selectivity often involves exploiting subtle differences in the amino acid residues within the binding pockets. For instance, studies on pyrrolopyridone analogues targeting bromodomain-containing protein 4 (BRD4) revealed that selectivity between BD1 and BD2 could be improved by modifying regions of the inhibitor that interact with non-conserved amino acid pairs (e.g., I146/V439, D144/H437). nih.govresearchgate.net Similarly, dihydropyridine (B1217469) lactam analogs have been shown to exhibit a 15-fold preference for the BD2 domain over the BD1 domain in the testis-specific bromodomain protein (BRDT). nih.gov

PDE4B vs. PDE4D Selectivity: Phosphodiesterase 4 (PDE4) has four subtypes (A-D), with inhibition of PDE4D being linked to emesis, making selective PDE4B inhibition a key goal for anti-inflammatory therapies. nih.gov Selectivity between PDE4B and PDE4D is often driven by a single amino acid difference in the active site. nih.gov Structure-activity relationship studies have shown that substitutions on a core scaffold can dramatically influence the selectivity profile. For example, within a series of 2-arylpyrimidine derivatives, an unsubstituted analogue showed a 205-fold selectivity for PDE4B over PDE4D. nih.gov In another series, trifluoromethyl-substituted compounds displayed a 23- to 350-fold increase in PDE4B selectivity compared to the lead compound. nih.gov

| Compound Series | Substitution | Selectivity Profile | Reference |

|---|---|---|---|

| 2-arylpyrimidine | Unsubstituted | 205-fold for PDE4B vs. PDE4D | nih.gov |

| Tetrahydro-1λ4-pyridinylidene | Trifluoromethyl | 23 to 350-fold increased selectivity for PDE4B | nih.gov |

| Tetrahydro-1λ4-pyridinylidene | Ethyl | Lower PDE4B selectivity | nih.gov |

| 2-arylpyrimidine (Lead) | - | 10-fold for PDE4B vs. PDE4D | nih.gov |

Computational Modeling and Simulation Approaches

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting how ligands will interact with their protein targets, thereby guiding synthesis and optimization efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.govnih.gov This method is crucial for understanding the structural basis of inhibitor potency and selectivity.

For LSD1 inhibitors, docking studies have been instrumental in visualizing how the trans-2-arylcyclopropylamine scaffold fits into the enzyme's active site. These models show the cyclopropylamine moiety positioned to interact with the FAD cofactor, while other parts of the inhibitor form stable hydrophobic interactions with surrounding amino acid residues, explaining the enhanced potency of certain derivatives. researchgate.net

In the context of BET bromodomains, molecular dynamics simulations and docking have been used to elucidate the mechanisms of selective inhibition. nih.govresearchgate.net By modeling the binding of pyrrolopyridone analogues to both BRD4-BD1 and BRD4-BD2, researchers identified key amino acid pairs that govern selective binding to the BD2 domain. nih.govresearchgate.net These computational predictions provide a structural roadmap for designing novel inhibitors with improved selectivity. Docking studies have also been used to validate the binding modes of kinase inhibitors that dually target BET bromodomains, revealing differences in shape complementarity that explain their varied inhibitory potential across the BET family. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic nature of molecules and their interactions over time. nih.gov In the context of drug discovery, MD simulations provide insights into the conformational flexibility of a ligand, such as this compound, and how it adapts its shape upon binding to a biological target. nih.gov This understanding is crucial for predicting binding affinities and designing more potent inhibitors.

The conformational ensemble of a molecule, which describes the collection of its thermally accessible three-dimensional structures, can be extensively sampled using MD simulations. For flexible molecules, understanding this ensemble is key to identifying the specific conformation, or "bioactive conformation," that is responsible for its biological activity. Techniques like replica exchange molecular dynamics (REMD) can be employed to enhance the sampling of the conformational space, ensuring a more comprehensive exploration of possible shapes the molecule can adopt. nih.gov

In the case of pyridine derivatives, MD simulations have been utilized to assess the stability of protein-ligand complexes. mdpi.com For instance, simulations of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3) revealed that the stability of the complex, as measured by the root mean square deviation (RMSD) of the ligand, is critical for its inhibitory activity. mdpi.com Compounds that maintained a stable binding pose throughout the simulation generally exhibited higher potency. mdpi.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the bioactive conformation within the target's binding site. mdpi.com

While direct MD simulation studies on this compound are not extensively reported in the literature, the principles from studies on analogous structures can be applied. An MD simulation of this compound would likely focus on the rotational freedom around the single bonds connecting the cyclopropane ring to the pyridine and amine groups. The simulation would reveal the preferred dihedral angles and the energy barriers between different conformations, providing a detailed picture of its conformational landscape. This information is invaluable for understanding how the molecule might orient itself to fit into the binding pocket of a target protein.

Structure-Based Virtual Screening for Hit Identification

Structure-based virtual screening (SBVS) is a computational technique used to identify potential drug candidates from large compound libraries by predicting their binding affinity to a target protein with a known three-dimensional structure. nih.gov This method has become an integral part of modern drug discovery, offering a time and cost-effective alternative to traditional high-throughput screening. researchgate.net

The process begins with a library of small molecules, which can range from commercially available compounds to custom-designed virtual libraries. These molecules are then "docked" into the binding site of the target protein using sophisticated algorithms that predict the binding pose and estimate the binding energy. nih.gov The top-scoring compounds are then selected for experimental validation.

For targets like the Bromodomain and Extra-Terminal (BET) family of proteins, SBVS has been successfully employed to discover novel inhibitors. nih.govresearchgate.net Given that analogs of this compound have shown activity against BET bromodomains, this compound would be a prime candidate for inclusion in virtual screening campaigns targeting these epigenetic readers. nih.govnih.gov A virtual screening workflow to identify new BET inhibitors might involve:

Target Preparation: Utilizing a high-resolution crystal structure of a BET bromodomain, such as BRD4, to define the binding pocket. nih.gov

Library Generation: Assembling a database of compounds that includes scaffolds like pyridine and cyclopropane, which are known to interact with these targets.

Molecular Docking: Docking the library of compounds into the prepared BET bromodomain binding site.

Scoring and Ranking: Using a scoring function to rank the compounds based on their predicted binding affinity.

Hit Selection and Experimental Validation: Selecting the top-ranked virtual hits for purchase or synthesis and subsequent biological testing. researchgate.net

A study aimed at identifying novel BRD4 inhibitors used a combination of machine learning models and structure-based pharmacophores to screen a large compound collection, resulting in the identification of 29 confirmed hits. researchgate.net This demonstrates the power of computational approaches to enrich the hit rate in drug discovery campaigns.

De Novo Drug Design Methodologies

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than screening existing compound libraries. nih.gov This approach is particularly useful for exploring new chemical space and creating molecules with unique scaffolds. The primary goal is to design compounds that are predicted to have high affinity and selectivity for a specific biological target. nih.gov

The process typically involves two main strategies:

Ligand-based de novo design: This approach uses information from known active ligands to generate new molecules with similar properties.

Structure-based de novo design: This method utilizes the three-dimensional structure of the target protein to design molecules that are complementary in shape and chemical properties to the binding site.

For a compound like this compound, de novo design could be employed to generate novel analogs with potentially improved properties. For example, using a structure-based approach, the pyridine-cyclopropanamine core could be used as a starting fragment. A de novo design program would then "grow" new functionalities onto this core within the confines of the target's binding pocket, suggesting novel chemical groups that could enhance binding affinity or improve pharmacokinetic properties.

Generative artificial intelligence models have recently emerged as a powerful tool in de novo drug design. nih.gov These models can learn the underlying patterns in chemical data and generate new, valid, and synthesizable molecules with desired characteristics. nih.gov Such a model could be trained on a dataset of known BET bromodomain inhibitors, for instance, and then used to generate novel molecules that incorporate the favorable features of this compound while also exploring new chemical space.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target and elicit a biological response. nih.gov A pharmacophore model represents the key steric and electronic features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. mdpi.com

These models can be generated based on a set of known active ligands or from the structure of a ligand-protein complex. nih.gov Once developed, a pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov

For a series of compounds related to this compound, a pharmacophore model could be developed to guide the design of new analogs with enhanced potency. For example, in the context of BET bromodomain inhibition, a pharmacophore model would likely include:

An aromatic feature corresponding to the pyridine ring.

A hydrogen bond acceptor from the pyridine nitrogen.

A hydrophobic feature from the methyl group.

A positively ionizable feature from the cyclopropanamine group.

A study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors successfully used 3D-QSAR and docking to develop predictive pharmacophore models. nih.gov These models identified key structural requirements for activity and were used to propose new, more potent analogs. nih.gov Similarly, a pharmacophore model for this compound and its analogs could be used to rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds.

| Pharmacophore Feature | Potential Contribution from this compound |

| Aromatic Ring | Pyridine ring |

| Hydrogen Bond Acceptor | Pyridine nitrogen |

| Hydrophobic Group | 2-Methyl group on the pyridine ring |

| Positively Ionizable Group | Cyclopropanamine moiety |

Applications of Machine Learning and Artificial Intelligence in Drug Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery by enabling the analysis of large and complex datasets to predict the properties of molecules and accelerate the design of new medicines. nih.govnih.gov These technologies are being applied across the entire drug discovery pipeline, from target identification to lead optimization. mdpi.com

In the context of designing inhibitors similar to this compound, ML and AI can be employed in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of new molecules. For example, a quantitative structure-activity relationship (QSAR) model could be built for a series of pyridine-cyclopropane derivatives to predict their inhibitory potency against a specific target. mdpi.com

De Novo Design: As mentioned previously, generative AI models can design novel molecules with desired properties. nih.gov

Virtual Screening: ML models can be used to score and rank compounds in virtual screening campaigns, improving the efficiency and accuracy of hit identification. nih.gov

Synthesis Prediction: AI tools can predict the most efficient synthetic routes for novel compounds, which is a significant bottleneck in drug discovery.

A recent study demonstrated the use of ML-assisted in silico methods to discover small molecule inhibitors of the Nipah virus glycoprotein. nih.gov The study used a combination of deep learning for initial screening, followed by molecular docking and MD simulations to identify promising candidates. nih.gov This integrated approach highlights the power of combining AI with traditional computational chemistry methods. For the optimization of pyridine-cyclopropane inhibitors, a similar workflow could be envisioned, where ML models guide the selection of the most promising modifications to the this compound scaffold.

Structural Biology Insights from X-ray Crystallography

Co-crystal Structures of Compound/Analog-Target Complexes (e.g., BET bromodomain protein, BACE1, nNOS, ABL kinase)

X-ray crystallography is an indispensable tool in structure-based drug design, providing atomic-level details of how a ligand binds to its target protein. The resulting co-crystal structures reveal the precise binding mode, key intermolecular interactions, and any conformational changes in the protein upon ligand binding. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

While a co-crystal structure of this compound itself may not be publicly available, the crystallographic analysis of its analogs in complex with various targets offers significant insights.

BET Bromodomain Proteins:

The BET family of proteins, particularly BRD4, are important targets in cancer and inflammation. nih.gov Co-crystal structures of BET bromodomains with inhibitors sharing structural similarities with this compound reveal a conserved binding mode. nih.govnih.gov The inhibitor typically occupies the acetyl-lysine binding pocket, with the heterocyclic ring system (analogous to the pyridine ring) forming key interactions. nih.govnih.gov For example, a γ-carboline-containing inhibitor was co-crystallized with BRD4, showing that the tricyclic system fits into the binding pocket and forms hydrogen bonds with conserved water molecules and key residues like Tyr390. nih.gov

BACE1:

BACE1 (β-secretase) is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.gov Numerous co-crystal structures of BACE1 with inhibitors have been solved. nih.govnih.govunits.itrcsb.org These structures show that inhibitors typically bind in the active site, making hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228). units.it A study of inhibitors containing a 2-oxopiperazine moiety revealed that this group occupies the S1' and S2' subsites of the enzyme. nih.gov The insights from these structures can guide the design of novel BACE1 inhibitors incorporating a pyridine-cyclopropane scaffold.

nNOS:

Neuronal nitric oxide synthase (nNOS) is a target for various neurological disorders. nih.gov A study of cyclopropyl-containing inhibitors of nNOS provided crystal structures that elucidated the SAR for this class of compounds. nih.gov The cyclopropyl (B3062369) group was shown to influence the basicity of the adjacent amine, which in turn affected the inhibitory activity. nih.gov The crystal structures revealed how these inhibitors bind in the active site and interact with key residues, providing a roadmap for the design of more selective nNOS inhibitors. nih.gov

ABL Kinase:

The ABL kinase is a well-known target in cancer, particularly chronic myeloid leukemia. researchgate.net Co-crystal structures of ABL with various inhibitors have been instrumental in the development of targeted therapies. researchgate.net These structures show that inhibitors can bind to either the active or inactive conformation of the kinase, a key determinant of their mechanism of action and selectivity. researchgate.net While a direct co-crystal structure with a this compound analog is not reported, the wealth of structural information on ABL inhibitors provides a strong foundation for designing new compounds targeting this kinase.

| Target Protein | Key Structural Insights from Analogs | Relevant PDB Entries (Examples for Analogs) |

| BET Bromodomain (BRD4) | Binds in the acetyl-lysine pocket, forms hydrogen bonds with key residues and conserved water molecules. nih.govnih.gov | 3ZYU, 2YEM nih.gov |

| BACE1 | Interacts with catalytic aspartates (Asp32, Asp228) in the active site. nih.govunits.it | 4IVS pdbj.org, 7DCZ rcsb.org |

| nNOS | Cyclopropyl group influences amine basicity and binding in the active site. nih.gov | Not explicitly stated in the provided text. |

| ABL Kinase | Binds to either active or inactive kinase conformations, influencing selectivity. researchgate.net | 1IEP, 3CS9, 2GQG researchgate.net |

Detailed Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals Contacts)

The non-covalent interactions of this compound are critical in defining its aggregation in the solid state and its binding characteristics with biological targets. These interactions are primarily governed by the molecule's three key structural components: the primary amine, the 2-methylpyridine (B31789) ring, and the cyclopropyl group.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom within the pyridine ring is a hydrogen bond acceptor. This duality allows for the formation of robust intermolecular hydrogen bonds. In a crystalline or biological environment, the amine protons can engage in N-H···N interactions with the pyridine nitrogen of an adjacent molecule or with other acceptor atoms. Similarly, the pyridine nitrogen can accept a hydrogen bond from a donor group. nih.govliverpool.ac.uk The presence of these functionalities suggests the potential for creating well-defined, stable hydrogen-bonded networks, which are crucial for molecular recognition and crystal packing. liverpool.ac.uknih.gov For instance, studies on related pyridine derivatives have identified C-H···O and N-H···N hydrogen bonds as key interactions in forming layered crystal structures. nih.govresearchgate.net

π-Stacking: The 2-methylpyridine ring, being an electron-deficient aromatic system, is highly susceptible to π-π stacking interactions. numberanalytics.com These interactions occur when aromatic rings align in a parallel or near-parallel fashion, contributing significantly to the stability of molecular assemblies. numberanalytics.comcore.ac.uk In the solid state, molecules of this compound can arrange themselves so that their pyridine rings stack on top of each other. The typical distance for such interactions in substituted pyridine rings has been observed to be around 3.6 Å. researchgate.netresearchgate.net The geometry of the stacking can be face-to-face or offset, influenced by the steric hindrance from the methyl and cyclopropylamine substituents and the electrostatic interactions between the rings. rsc.org

The following table summarizes the potential intermolecular interactions for this compound based on analysis of its functional groups and data from analogous structures.

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Significance |

| Hydrogen Bonding | Donor: -NH₂ Acceptor: Pyridine-N | H···O: ~2.2 nih.gov H···N: Varies | Directs molecular recognition and assembly. nih.gov |

| π-Stacking | Pyridine Ring ↔ Pyridine Ring | Centroid-to-Centroid: < 4.6 core.ac.uk Perpendicular: ~3.6 researchgate.net | Stabilizes crystal packing and receptor binding. researchgate.net |

| Van der Waals | Cyclopropyl, Methyl, and aromatic C-H groups | N/A | Contributes to overall packing and hydrophobic interactions. |

Conformational Analysis in Crystal Structures

While a specific crystal structure for this compound is not publicly documented, conformational analysis can be inferred from theoretical principles and studies of related compounds. nih.gov The molecule's conformation is largely defined by the rotational freedom around the single bond connecting the cyclopropylamine moiety to the pyridine ring.

The key conformational question is the relative orientation of the three-membered cyclopropyl ring and the planar pyridine ring. The rotation around the C4(pyridine)-C(cyclopropyl) bond would be subject to a certain energy barrier, influenced by steric hindrance between the cyclopropyl hydrogens and the hydrogens on the pyridine ring at positions 3 and 5.

The table below outlines the key conformational parameters for this compound.

| Torsion Angle | Description | Expected Conformation | Influencing Factors |

| C3(py)-C4(py)-C(cyclo)-C(cyclo) | Defines the twist of the cyclopropyl ring relative to the pyridine ring. | A staggered conformation to minimize steric hindrance. | Steric hindrance, crystal packing forces. |

| C4(py)-C(cyclo)-N-H | Defines the orientation of the amine hydrogens. | Likely staggered relative to the cyclopropyl C-C bonds. | Intramolecular hydrogen bonding possibilities, steric effects. |

In Vitro Preclinical Pharmacological Research Methodologies

Biochemical Assay Development and Optimization

Biochemical assays are fundamental to understanding a compound's direct interaction with its molecular target, in this case, the LSD1 enzyme. These assays are conducted in a cell-free system, isolating the enzyme and the inhibitor to quantify the inhibitory effect directly.

High-throughput screening (HTS) is the initial step to sift through large libraries of chemical compounds to identify potential inhibitors of a biological target. For LSD1, several HTS-compatible assay formats have been developed and are applicable to screening novel compounds such as 1-(2-Methylpyridin-4-YL)cyclopropanamine. These assays are designed for speed, miniaturization, and automation.

Common HTS formats for LSD1 inhibitors include:

Coupled Enzyme-Based Assays: These are the most prevalent methods. The demethylation reaction catalyzed by LSD1 produces byproducts like hydrogen peroxide (H₂O₂) and formaldehyde (B43269). Assays are designed to detect these byproducts. For instance, the H₂O₂ produced can be measured using a secondary reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate. Similarly, formaldehyde can be quantified through a reaction catalyzed by formaldehyde dehydrogenase (FDH).

Mass Spectrometry (MS)-Based Assays: Techniques like Self-Assembled Monolayer Desorption/Ionization (SAMDI) Mass Spectrometry offer a label-free and highly sensitive method for HTS. These assays directly measure the conversion of the methylated substrate to its demethylated product, providing a direct assessment of enzyme activity and inhibition.

Antibody-Based Assays: Immunoassays such as the Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) can be adapted for HTS. These assays use antibodies specific to the methylated or demethylated form of the histone substrate to quantify the extent of the enzymatic reaction.

These HTS campaigns allow for the rapid identification of "hit" compounds from vast chemical libraries, which then proceed to more detailed characterization.

Once a compound is identified as a "hit," its potency and mechanism of inhibition are determined using quantitative enzyme assays. The goal is to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. For cyclopropylamine-based LSD1 inhibitors, this is often measured using the aforementioned peroxidase-coupled assay. The assay is run with a fixed concentration of the LSD1 enzyme and its histone peptide substrate, and varying concentrations of the inhibitor. The rate of the reaction is measured, typically by monitoring the change in absorbance or fluorescence over time.

The inhibition constant (Kᵢ) provides a more absolute measure of binding affinity. For irreversible inhibitors like many tranylcypromine (B92988) derivatives, kinetic studies are performed to determine the rate of inactivation (kᵢₙₐ꜀ₜ) and Kᵢ. These studies involve pre-incubating the enzyme with the inhibitor for various time points before measuring the residual enzyme activity. The data reveal whether the inhibition is time-dependent, a characteristic of covalent inhibitors that form a stable adduct with the enzyme's FAD cofactor.

While specific data for this compound is not available, the table below shows representative data for other cyclopropylamine-based LSD1 inhibitors to illustrate typical findings.

| Compound | LSD1 IC₅₀ (nM) | LSD1 Kᵢ (μM) | Reference |

|---|---|---|---|

| LSD1/2-IN-4 | N/A | 0.11 | |

| Compound 7e (Indolin-5-yl-cyclopropanamine derivative) | 24.43 | N/A | |

| Compound 34 (Styrenylcyclopropylamine derivative) | <4 | N/A | |

| LTM-1 | 2.11 | N/A |

This table presents data for related cyclopropylamine (B47189) compounds to exemplify the type of data generated in these assays. "N/A" indicates that the data was not reported in the cited source.

Ligand binding assays are used to measure the direct interaction between a compound and its target protein. These assays can confirm that the inhibitor binds to the intended target and can be used to determine binding affinity (expressed as the dissociation constant, Kₔ). A common format is the competitive binding assay . In this setup, the inhibitor compound competes with a known ligand (often radiolabeled or fluorescently tagged) for binding to the target protein. The ability of the test compound to displace the known ligand is measured, allowing for the calculation of its binding affinity.

While specific ligand binding assay data for this compound is not found in the reviewed literature, this methodology is a standard part of the preclinical characterization pipeline for novel inhibitors to confirm direct target interaction.

Cell-Based Functional Studies

Following biochemical characterization, it is essential to determine if a compound is active in a more biologically relevant context. Cell-based assays assess the compound's ability to permeate cell membranes, engage its target within the cell, and exert a functional effect, such as inhibiting cancer cell growth.

A critical test for a potential anti-cancer agent is its ability to inhibit the growth of cancer cells. The anti-proliferative activity of LSD1 inhibitors is commonly evaluated against a panel of cancer cell lines. Human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are frequently used to assess activity in different breast cancer subtypes.

The most common method is the MTT assay (or similar viability assays like XTT), which measures the metabolic activity of the cells. Cells are treated with the compound across a range of concentrations for a set period (e.g., 48 to 72 hours). A reagent is then added that is converted by metabolically active (i.e., living) cells into a colored formazan (B1609692) product, which can be quantified by measuring its absorbance. The results are used to calculate an IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Below is an illustrative table of anti-proliferative data for other inhibitors against breast cancer cell lines.

| Compound Type | Cell Line | Anti-proliferative IC₅₀ | Reference |

|---|---|---|---|

| Isatin/Thiosemicarbazone Hybrid | MCF-7 | Significant cytotoxicity observed | |

| Isatin/Thiosemicarbazone Hybrid | MDA-MB-231 | Weaker anti-proliferative effects | |

| Indenopyrimidine-2,5-dione analog | MCF-7 | High antiproliferative activity | |

| Phenylsulfonylpiperazine derivative | MCF-7 | 4.48 µM |

This table shows representative findings for different classes of compounds against breast cancer cell lines to illustrate the assay outcomes.

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, cellular target engagement assays are performed. These assays verify that the compound binds to LSD1 inside the cell.

Several advanced techniques are available:

Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when a ligand is bound to it. Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, often by Western blot. A shift in the melting temperature of LSD1 in the presence of the compound indicates target engagement.

Reporter Gene Assays: Since LSD1 is a transcriptional regulator, its inhibition leads to changes in the expression of specific target genes. A reporter assay can be designed where the expression of a reporter gene (e.g., luciferase) is controlled by an LSD1-regulated promoter. Inhibition of LSD1 would lead to a measurable change in the reporter signal. For some LSD1 inhibitors, changes in the expression of the target gene Lymphocyte antigen 96 (LY96) have been used as a biomarker of target engagement in acute myeloid leukemia (AML) cells.

Accumulation of Mutant Assays (CeTEAM): This newer technology uses engineered cells that express a destabilized mutant version of the target protein. Binding of an inhibitor can stabilize the mutant protein, preventing its degradation and leading to its accumulation, which can be measured to quantify target engagement.

These studies are crucial to link the biochemical potency of a compound like this compound to its biological effects in a cellular system, providing confidence that it works through the intended mechanism of action.

In Vitro Cellular Pathway Modulation Assays (e.g., sAPPβ levels)

To determine how this compound might influence specific cellular signaling or metabolic pathways, researchers employ a variety of cell-based assays. One such example involves the measurement of soluble amyloid precursor protein beta (sAPPβ) levels. Changes in sAPPβ can indicate modulation of the amyloidogenic pathway, which is relevant in neurodegenerative disease research.

In a typical assay, a relevant cell line, such as human neuroglioma or Chinese Hamster Ovary (CHO) cells engineered to overexpress the amyloid precursor protein, would be incubated with varying concentrations of this compound. After a set incubation period, the cell culture supernatant is collected, and the concentration of sAPPβ is quantified using a specific enzyme-linked immunosorbent assay (ELISA). A significant change in sAPPβ levels compared to vehicle-treated control cells would indicate that the compound modulates the enzymatic activity of β-secretase (BACE1).

Table 1: Hypothetical sAPPβ Modulation by this compound This table contains hypothetical data for illustrative purposes.

| Compound Concentration (µM) | Mean sAPPβ Level (pg/mL) | % Change from Control |

|---|---|---|

| 0 (Vehicle Control) | 1500 | 0% |

| 0.1 | 1425 | -5% |

| 1 | 1125 | -25% |

| 10 | 750 | -50% |

Ion Channel Functional Assays (e.g., hERG channel patch clamp)

Assessing the interaction of a compound with ion channels is a critical step in preclinical safety pharmacology. reactionbiology.com The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is of particular importance, as its inhibition can lead to life-threatening cardiac arrhythmias. reactionbiology.comnih.gov The gold standard for evaluating a compound's effect on this channel is the patch-clamp electrophysiology assay. nih.goveurofinsdiscovery.com

This technique can be performed manually or using automated platforms. reactionbiology.comfrontiersin.org In this assay, cells expressing the hERG channel (commonly CHO or HEK293 cells) are used. nih.govnih.gov A microelectrode forms a high-resistance seal with the cell membrane, allowing for the measurement of the ion current flowing through the hERG channels. reactionbiology.com The cells are exposed to a range of concentrations of this compound, and any resulting inhibition of the hERG current is recorded. The data is used to calculate an IC50 value, which represents the concentration of the compound required to inhibit 50% of the hERG channel activity. Regulatory agencies typically mandate this testing to identify potential cardiac liability early in development. reactionbiology.com

Table 2: Example Data from a hERG Channel Patch Clamp Assay This table contains hypothetical data for illustrative purposes.

| Compound Concentration (µM) | hERG Current Inhibition (%) |

|---|---|

| 0.1 | 5.2 |

| 1 | 15.8 |

| 10 | 48.5 |

| 30 | 85.3 |

Calculated IC50: 10.3 µM

Immunomodulatory Activity in Primary Human Cells (e.g., cytokine production)

To evaluate the potential immunomodulatory effects of this compound, in vitro assays using primary human immune cells are conducted. Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are isolated from healthy donor blood. These cells are cultured and then exposed to the test compound.

To assess activity, the cells are often stimulated with a mitogen (like phytohemagglutinin) or a specific antigen in the presence or absence of the compound. After incubation, the cell culture supernatant is analyzed for the levels of key cytokines, such as Interleukin-2 (IL-2), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These molecules are critical mediators of the immune response. nih.gov A significant increase or decrease in cytokine production in the presence of the compound indicates immunomodulatory properties. nih.gov

Table 3: Illustrative Cytokine Production Profile in Stimulated PBMCs This table contains hypothetical data for illustrative purposes.

| Treatment Condition | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Unstimulated Cells | <10 | <15 |

| Stimulated Cells (Control) | 850 | 1200 |

| Stimulated + 1 µM Compound | 790 | 1150 |

| Stimulated + 10 µM Compound | 425 | 650 |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research Parameters

In vitro ADME studies are essential for predicting a drug's pharmacokinetic behavior in the body. These assays help to identify potential liabilities such as poor absorption or rapid metabolism early in the discovery process.

Microsomal Stability and Hepatic Clearance Prediction

The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomes of liver cells. evotec.com The microsomal stability assay is a common in vitro method to estimate the rate of a compound's metabolism in the liver. evotec.com

In this assay, this compound would be incubated with liver microsomes from different species (e.g., human, rat, dog) along with necessary cofactors like NADPH. evotec.comnih.gov Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the concentration of the remaining parent compound is measured by LC-MS/MS. evotec.com The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov This data helps predict the hepatic clearance of the compound in vivo, providing an early indication of its metabolic stability. evotec.comnih.gov

Table 4: Representative Microsomal Stability Data This table contains hypothetical data for illustrative purposes.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |

|---|---|---|---|

| Human | 45 | 25 | Low |

| Rat | 20 | 58 | Moderate |

| Dog | 12 | 95 | High |

Permeability Studies (e.g., MDCK cell assays, Artificial Membrane Permeability)

A drug's ability to pass through biological membranes significantly affects its absorption. Cell-based assays like the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell assays are widely used to predict intestinal permeability. nih.govnih.gov These cells form a confluent monolayer on a semi-permeable membrane, mimicking the intestinal epithelial barrier. evotec.com The test compound is added to one side (apical, representing the gut lumen), and its appearance on the other side (basolateral, representing the bloodstream) is measured over time to determine the apparent permeability coefficient (Papp). bioduro.com

A non-cell-based alternative is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This high-throughput assay measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment, providing a measure of passive permeability. nih.govnih.gov

Table 5: Example Permeability Assessment Data This table contains hypothetical data for illustrative purposes.

| Assay Type | Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| MDCK | 12.5 | High |

| PAMPA | 9.8 | Moderate |

Efflux Transporter (e.g., P-glycoprotein) Interaction Studies

Efflux transporters, such as P-glycoprotein (P-gp), are proteins that actively pump drugs out of cells. tg.org.au They are present in important barrier tissues like the intestine, blood-brain barrier, and kidney, and can significantly limit a drug's absorption and distribution. tg.org.aunih.gov

To determine if this compound is a substrate of P-gp, a bidirectional permeability assay is often used, typically with MDCK cells that have been transfected to overexpress human P-gp (MDR1-MDCK cells). evotec.combioduro.com The compound's permeability is measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. A B→A Papp value that is significantly higher than the A→B Papp value (an efflux ratio > 2) suggests that the compound is actively transported by P-gp. bioduro.com The assay can be repeated in the presence of a known P-gp inhibitor to confirm the interaction. bioduro.comresearchgate.net

Table 6: Sample P-glycoprotein (P-gp) Substrate Assessment This table contains hypothetical data for illustrative purposes.

| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | P-gp Substrate? |

|---|---|---|---|

| A → B | 1.5 | 6.0 | Yes |

| B → A | 9.0 |

Research Applications and Future Perspectives

Exploration of 1-(2-Methylpyridin-4-YL)cyclopropanamine as a Research Tool in Biological Systems

This compound and its derivatives serve as critical research tools for elucidating the complex functions of LSD1 in biological systems. LSD1, the first identified histone demethylase, removes methyl groups from mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4 and H3K9), thereby acting as a transcriptional repressor or activator. frontiersin.org The dysregulation of LSD1 is associated with a variety of pathological conditions, including cancer, neurodegenerative disorders, and viral infections, making it a significant therapeutic target. nih.gov

The utility of this compound-related compounds in research stems from their ability to selectively inhibit LSD1's enzymatic activity. This allows scientists to probe the downstream effects of LSD1 inhibition on gene expression, cell differentiation, proliferation, and other cellular processes. frontiersin.org For instance, inhibitors based on the trans-2-phenylcyclopropylamine (PCPA) scaffold, to which this compound is related, have been instrumental in understanding the structural basis of LSD1 inhibition. oryzon.com These research tools are crucial for validating LSD1 as a drug target and for the development of novel therapeutic agents.

Potential Research Applications in Disease Models (Emphasis on Molecular Mechanisms)

The investigation of this compound and similar LSD1 inhibitors in various disease models has revealed promising insights into their potential therapeutic applications. The molecular mechanisms underlying these potential applications are a key focus of ongoing research.

Epigenetic dysregulation is increasingly recognized as a contributor to the pathology of neurodegenerative disorders. LSD1 is highly expressed in the brain and plays a crucial role in neuronal development and function. oryzon.com

In the context of Schizophrenia , research has focused on the gene SETD1A, a key schizophrenia susceptibility gene that encodes a histone methyltransferase with the opposite enzymatic activity to LSD1. oryzon.comnih.gov Studies in mice with a heterozygous loss-of-function mutation in the Setd1a gene, which mimics cognitive deficits seen in schizophrenia patients, have shown that pharmacological inhibition of LSD1 can rescue these behavioral and neuronal abnormalities. nih.govnih.gov This suggests that inhibiting LSD1 may hold therapeutic promise for treating the cognitive deficits associated with schizophrenia by counteracting the effects of SETD1A deficiency. nih.govoryzon.com

For Alzheimer's Disease , research in animal models has demonstrated that LSD1 inhibition can lead to improvements in learning and memory. oryzon.com The mechanism is thought to involve the modulation of gene expression programs that are disrupted in the disease.

In Parkinson's Disease models, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is used to induce the loss of dopaminergic neurons, a hallmark of the disease. researchgate.net While direct studies with this compound are limited, the broader class of compounds affecting related pathways are under investigation.

Similarly, in Huntington's Disease models, LSD1 inhibition has been shown to improve memory, highlighting its potential as a therapeutic strategy for this and other neurodegenerative conditions. oryzon.com

Interactive Table: Research Findings in Neurodegenerative Disorders

| Disease Model | Key Findings | Molecular Mechanism |

|---|---|---|

| Schizophrenia (Setd1a-deficient mice) | Rescue of working memory deficits and neuronal communication abnormalities. nih.govnih.gov | Inhibition of LSD1 counteracts the effects of SETD1A deficiency, restoring transcriptional balance. nih.govoryzon.com |

| Alzheimer's Disease (Animal Models) | Improvement in learning and memory. oryzon.com | Modulation of gene expression related to neuronal function. |

| Parkinson's Disease (MPP+ model) | MPP+ induces apoptotic cell death in dopaminergic neurons. researchgate.net | Potential for neuroprotection by modulating cell death pathways. |

| Huntington's Disease (Animal Models) | Improvement in memory. oryzon.com | Not fully elucidated, but likely involves correction of aberrant gene expression. |

LSD1 is overexpressed in a variety of cancers and plays a critical role in maintaining the properties of cancer stem cells. mdpi.com This has made it a prime target for oncological research.

In Acute Myeloid Leukemia (AML) , LSD1 is essential for the self-renewal of leukemic stem cells. nih.gov Inhibitors of LSD1, including derivatives of this compound, have shown potent anti-proliferative effects against AML cell lines. nih.govnih.gov The mechanism involves the induction of differentiation and the activation of genes suppressed by LSD1. nih.govnih.gov For instance, a representative inhibitor was found to activate the expression of CD86, a myeloid-lineage marker, and induce differentiation of AML cells. nih.gov

Research in Breast Cancer has also identified LSD1 as a promising therapeutic target. nih.gov The anti-tumorigenic mechanisms of LSD1 inhibitors in this context are linked to the suppression of tumor cell invasion, metastasis, and apoptosis. nih.gov

The broader anti-tumorigenic mechanisms of LSD1 inhibition involve the reversal of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov LSD1 inhibitors have been shown to activate epithelial genes and repress mesenchymal gene expression. nih.gov Furthermore, by inhibiting LSD1, these compounds can enhance the anti-tumor immune response. nih.gov

Interactive Table: Research Findings in Oncology

| Cancer Type | Key Findings | Molecular Mechanism |

|---|---|---|

| Acute Myeloid Leukemia (AML) | Potent anti-proliferative effects in AML cell lines. nih.govnih.gov | Induction of cell differentiation and activation of myeloid-lineage markers like CD86. nih.govnih.gov |

| Breast Cancer | Potential to inhibit tumor growth and metastasis. nih.gov | Suppression of invasion and metastasis-related gene expression. nih.gov |

| General Anti-tumorigenic | Reversal of epithelial-to-mesenchymal transition (EMT). nih.gov | Activation of epithelial genes and repression of mesenchymal genes. nih.gov |

LSD1 is an important epigenetic regulator of the inflammatory response. nih.gov It can control the expression of pro-inflammatory genes, and its inhibition may offer a therapeutic strategy for certain inflammatory diseases. nih.govresearchgate.net

In the context of Systemic Lupus Erythematosus (SLE) , a chronic autoimmune disease, the management of the disease has improved with a better understanding of its immunopathogenesis. nih.gov While direct research on this compound in SLE is not extensively documented, the role of LSD1 in inflammation suggests a potential avenue for investigation. LSD1 inhibitors have been shown to suppress the expression of pro-inflammatory cytokines like IL-6 and MCP-1. nih.gov This mechanism could be beneficial in mitigating the inflammatory cascades that drive SLE pathogenesis.

Lupus Nephritis , a serious complication of SLE, is characterized by kidney inflammation. stanford.edunih.gov Current treatments often involve immunosuppressive drugs. nih.govnih.gov Research into the role of LSD1 in renal ischemia and reperfusion injury has shown that LSD1 inhibition can block oxidative stress and ferroptosis through the TLR4/NOX4 pathway, suggesting a potential protective role in the kidney. nih.gov This provides a rationale for exploring LSD1 inhibitors as a potential therapeutic approach for lupus nephritis.

Interactive Table: Potential Research Applications in Inflammatory and Autoimmune Diseases

| Disease | Potential Application | Underlying Molecular Rationale |

|---|---|---|

| Systemic Lupus Erythematosus (SLE) | Reduction of systemic inflammation. | Inhibition of LSD1 can suppress the expression of pro-inflammatory cytokines such as IL-6 and MCP-1. nih.gov |

| Lupus Nephritis | Attenuation of kidney inflammation and damage. | LSD1 inhibition has been shown to protect against renal injury by blocking oxidative stress and inflammatory pathways. nih.gov |

The search for new therapeutic agents against infectious diseases is a global health priority. Interestingly, compounds structurally related to this compound have been investigated for their potential in treating malaria.

Research has shown that cyclopropyl (B3062369) carboxamides exhibit antimalarial activity by targeting the mitochondrial protein cytochrome b in Plasmodium parasites. oryzon.com This protein is a component of the electron transport chain, which is essential for the parasite's survival. oryzon.com Although these compounds are structurally distinct from this compound, the presence of the cyclopropylamine (B47189) moiety suggests a potential area for future research and chemical modification to explore antimalarial properties.

Metabolic disorders, including obesity and type 2 diabetes, are characterized by complex disruptions in the body's energy regulation. biorxiv.org Recent research has implicated epigenetic mechanisms, including the activity of LSD1, in the development of these conditions.

In the context of Diabetes Mellitus , studies using mouse models of obesity and type 2 diabetes have shown that systemic administration of an LSD1 inhibitor, GSK-LSD1, can prevent the development of hyperglycemia and improve insulin (B600854) sensitivity. nih.govdiabetesjournals.org The inhibitor was also found to reduce food intake, body weight, and ameliorate nonalcoholic fatty liver disease (NAFLD). diabetesjournals.orgdiabetesjournals.org A key mechanism identified was the reduction of adipose tissue inflammation and lipolysis. nih.gov Furthermore, research has demonstrated that the inhibition of LSD1 can promote the differentiation of human induced pluripotent stem cells (hiPSCs) into functional insulin-producing cells, which were able to reverse hyperglycemia in diabetic mice. nih.gov These findings highlight the potential of targeting LSD1 as a novel therapeutic strategy for diabetes. nih.gov

Interactive Table: Research Findings in Metabolic Disorders

| Disease Model | Key Findings | Molecular Mechanism |

|---|---|---|

| Diabetes Mellitus (db/db mice) | Prevention of hyperglycemia, improved glucose tolerance, reduced body weight. diabetesjournals.org | Systemic LSD1 inhibition reduces adipose tissue inflammation and lipolysis, improving insulin sensitivity. nih.gov |

| Diabetes Mellitus (hiPSC-derived IPCs) | Promotion of differentiation into functional insulin-producing cells that reverse hyperglycemia in vivo. nih.gov | Inhibition of LSD1 facilitates the expression of key pancreatic endocrine lineage genes. nih.gov |

Research in Chronic Wounds

Chronic wounds, which fail to proceed through the normal phases of healing in an orderly and timely manner, represent a significant global health challenge, with rising incidence due to an aging population and the prevalence of diseases like diabetes. pharmaceutical-journal.com These wounds often get stalled in the inflammatory phase, characterized by an influx of immune cells and elevated levels of proteases and reactive oxygen species that damage the extracellular matrix (ECM) and prevent tissue regeneration. nih.gov